Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate
Description
Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate (CAS 1881288-04-5) is a piperidine-derived compound featuring a benzoyl group at the 1-position, a ketone at the 4-position, and a methyl ester at the 2-position of the six-membered piperidine ring .
Properties
IUPAC Name |
methyl 1-benzoyl-4-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-14(18)12-9-11(16)7-8-15(12)13(17)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUOUMOLFFTTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate (MBOC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MBOC has the molecular formula and is characterized by a piperidine ring with a benzoyl and a carboxylate group. Its structure can be represented as follows:
Biological Activities
1. Antimicrobial Properties
MBOC has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Potential
Research has indicated that MBOC may possess anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Notably, compounds similar to MBOC have shown efficacy in inhibiting P21-activated kinase (PAK1), which is implicated in several cancers .
The mechanism by which MBOC exerts its biological effects involves modulation of enzyme activity and receptor interactions. For instance, it may inhibit key signaling pathways that are crucial for cancer cell survival, such as the MAPK-ERK and MAPK-JNK pathways .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on PAK1 inhibitors, a derivative similar to MBOC was evaluated for its ability to induce cell cycle arrest in breast cancer cells (MDA-MB-231). The compound induced significant G2/M phase arrest and inhibited cell proliferation with an IC50 value of approximately 4.67 μM. This suggests that MBOC or its derivatives could be developed into effective anticancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of related piperidine compounds. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating that MBOC might share similar properties.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate features a piperidine ring, which is a common scaffold in many biologically active molecules. Its molecular formula is , and it has a molecular weight of approximately 233.25 g/mol. The presence of both a carbonyl group and a carboxylate moiety enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in drug development, particularly for its anti-inflammatory and analgesic properties. Research indicates that this compound may modulate pathways involved in pain perception and inflammation, making it a candidate for developing new therapeutic agents.
Case Study: Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity (IC50) |
|---|---|
| Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest potential applications in developing antimicrobial agents.
Cancer Research
This compound has been investigated for its cytotoxic effects on cancer cell lines. A study revealed that the compound significantly inhibited the growth of small cell lung cancer cells at concentrations as low as 15 µM, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity in Cancer Cells
In experiments involving various cancer cell lines, the compound induced apoptosis and increased reactive oxygen species levels, leading to cell death. This suggests that it could be further explored as a treatment option for resistant cancer types .
Pharmaceutical Development
Due to its biological activities, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating pain, inflammation, and infections . Its structural characteristics allow it to serve as a versatile building block in the synthesis of more complex drug molecules.
Chemical Synthesis
The compound is also valuable in organic synthesis as an intermediate for creating other biologically active compounds. Its ability to undergo various chemical reactions makes it suitable for use in synthetic pathways aimed at developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogs
(a) Benzyl 4-Aminopiperidine-1-Carboxylate
- Structure: Substituted with a benzyloxycarbonyl (Cbz) group at the 1-position and an amino group at the 4-position.
- Properties : Molar mass = 234.29 g/mol; melting point = 68°C .
- Comparison: The absence of the 4-oxo group and presence of an amino group may enhance solubility in polar solvents compared to the target compound.
(b) Benzyl 2-Methyl-4-Oxopiperidine-1-Carboxylate
- Structure : Features a methyl group at the 2-position and a Cbz group at the 1-position .
- Comparison : The methyl substituent at position 2 reduces steric hindrance compared to the bulkier benzoyl group in the target compound. This difference likely impacts binding affinity in biological systems and alters metabolic stability.
(c) Benzyl 4-(2-Methoxy-2-Oxoethylidene)Piperidine-1-Carboxylate
Pyrrolidine-Based Analogs
(a) (R)-Methyl 1-Benzoylpyrrolidine-2-Carboxylate
Diterpene Derivatives (Contextual Comparison)
Compounds such as ferruginol (a phenolic diterpene) and dehydroabietic acid methyl ester () exhibit entirely different scaffolds but share ester functional groups. These natural products are more lipophilic and structurally complex, highlighting the synthetic versatility of piperidine-based compounds like the target molecule in drug design .
Physicochemical and Reactivity Profiles
Key Properties
| Compound | Molar Mass (g/mol) | Functional Groups | Phase Transition (°C) |
|---|---|---|---|
| Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate | ~305.3 (estimated) | Benzoyl, ketone, methyl ester | Not reported |
| Benzyl 4-aminopiperidine-1-carboxylate | 234.29 | Cbz, amine | 68 (melting point) |
| (R)-Methyl 1-benzoylpyrrolidine-2-carboxylate | ~263.3 (estimated) | Benzoyl, methyl ester | Not reported |
Reactivity Trends
- Ketone vs. Amine: The 4-oxo group in the target compound is susceptible to nucleophilic attacks (e.g., Grignard reactions), whereas the amine in Benzyl 4-aminopiperidine-1-carboxylate can participate in acylation or alkylation .
- Ester Stability : The methyl ester in all analogs is prone to hydrolysis under acidic or basic conditions, a critical consideration in prodrug design.
Preparation Methods
Key Synthetic Routes
The synthesis involves cyclization , benzoylation , and esterification steps. Two primary pathways are documented:
b. Aza-Michael Cyclization
Divinyl ketones react with primary amines (e.g., benzylamine) in a manganese dioxide-mediated oxidation-cyclization to form 4-piperidones. Subsequent benzoylation and esterification yield the target compound.
Detailed Reaction Conditions
Optimization Challenges
- Diastereoselectivity : Reduction steps (e.g., using NaBH₄/FeCl₃) must maintain >95:5 trans selectivity to avoid undesired stereoisomers.
- Protecting Group Orthogonality : Boc and benzoyl groups require sequential deprotection/acylation to prevent side reactions.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency, while CH₂Cl₂ is optimal for benzoylation.
Alternative Approaches
- One-Pot Oxidation-Cyclization : Combining MnO₂-mediated oxidation with aza-Michael addition streamlines piperidone formation but requires careful control of moisture.
- Enzymatic Resolution : Chiral auxiliaries (e.g., S-α-phenylethylamine) enable enantioselective synthesis, though scalability remains a limitation.
Critical Data
- Purity : Final products are typically isolated via column chromatography (hexane/EtOAc) or recrystallization (EtOH/H₂O).
- Characterization : Key spectral data (¹H NMR, IR) align with reported values for related piperidones.
Q & A
Q. What are the standard synthetic routes for Methyl 1-benzoyl-4-oxopiperidine-2-carboxylate?
The compound is typically synthesized via nucleophilic acylation or condensation reactions. For example, reacting 4-oxopiperidine-2-carboxylic acid derivatives with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in dichloromethane. Purification involves column chromatography or recrystallization to isolate the ester product . A related method for analogous piperidine derivatives involves refluxing intermediates with anhydrides (e.g., propionic anhydride) under argon, followed by extraction, drying (MgSO₄), and vacuum concentration .
Q. How is the compound characterized structurally and chemically?
Key characterization methods include:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.40–7.24 ppm in related benzoylpiperidine derivatives, while methyl ester groups resonate near δ 3.78 ppm .
- Mass Spectrometry (GC/MS) : To verify molecular weight (e.g., observed m/z 380 for a carfentanil analog) .
- Chromatography : HPLC or TLC to assess purity (>95% is typical for research-grade compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Optimization strategies include:
- Temperature Control : Refluxing under inert gas (argon) to prevent oxidation .
- Catalyst Screening : Testing bases (e.g., DMAP, pyridine) to enhance acylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Byproduct Analysis : LC-MS or ¹H NMR to identify undesired products (e.g., hydrolysis intermediates) and adjust stoichiometry .
Q. How does structural modification (e.g., substituent variation) affect bioactivity?
Structure-activity relationship (SAR) studies compare analogs:
- Lipophilicity : Propyl or benzyl substituents enhance membrane permeability (logP analysis) .
- Steric Effects : Bulkier groups (e.g., 2,6-dimethyl) may hinder receptor binding.
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) alter reaction kinetics in nucleophilic substitutions .
Q. What methodological challenges arise in scaling up laboratory synthesis?
- Purification : Chromatography becomes impractical; alternatives include fractional distillation or recrystallization .
- Safety : Handling reactive intermediates (e.g., acyl chlorides) requires inert atmospheres and controlled addition rates to prevent exothermic side reactions .
- Yield Consistency : Batch-to-batch variability is mitigated by rigorous monitoring (e.g., in situ FTIR to track reaction progress) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
